Butyryl timolol

Vue d'ensemble

Description

Le Butyryltimolol est un composé connu pour son rôle de promédicament du Timolol, un bêta-bloqueur non sélectif. Le Timolol est couramment utilisé dans le traitement du glaucome et de l'hypertension oculaire. Le Butyryltimolol améliore la pénétration cornéenne du Timolol, le rendant plus efficace dans les applications oculaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Butyryltimolol peut être synthétisé par estérification du Timolol avec l'acide butyrique. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique sous reflux. Le mélange réactionnel est ensuite purifié par distillation ou recristallisation pour obtenir du Butyryltimolol à haute pureté .

Méthodes de production industrielle

Dans les milieux industriels, la production de Butyryltimolol suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des réacteurs à écoulement continu pour maintenir des conditions réactionnelles constantes et améliorer le rendement. L'utilisation de systèmes de purification automatisés garantit la haute pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le Butyryltimolol subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : En présence d'eau et d'enzymes, le Butyryltimolol s'hydrolyse pour libérer du Timolol.

Oxydation : Le Butyryltimolol peut être oxydé pour former divers sous-produits, selon les agents oxydants utilisés.

Substitution : Le groupe ester du Butyryltimolol peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions communs

Hydrolyse : Hydrolyse enzymatique à l'aide d'estérases.

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Substitution : Des réactifs tels que les halogénoalcanes et les bases fortes sont utilisés pour les réactions de substitution.

Principaux produits formés

Hydrolyse : Timolol.

Oxydation : Divers dérivés oxydés du Butyryltimolol.

Substitution : Esters substitués et autres dérivés.

Applications de recherche scientifique

Le Butyryltimolol a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'hydrolyse des esters et l'activité de blocage bêta-adrénergique.

Biologie : Investigated for its effects on cellular signaling pathways involving beta-adrenergic receptors.

Médecine : Principalement utilisé dans la recherche oculaire pour améliorer la délivrance et l'efficacité du Timolol dans le traitement du glaucome.

Industrie : Utilisé dans le développement de systèmes avancés de délivrance de médicaments pour les médicaments oculaires

Mécanisme d'action

Le Butyryltimolol agit comme un promédicament, ce qui signifie qu'il est converti en sa forme active, le Timolol, après administration. La conversion se produit par hydrolyse enzymatique dans l'œil. Le Timolol exerce ensuite ses effets en bloquant les récepteurs bêta-adrénergiques, réduisant la production d'humeur aqueuse dans l'œil, et abaissant ainsi la pression intraoculaire .

Applications De Recherche Scientifique

Chemistry

Butyryl timolol serves as a model compound for studying:

- Ester Hydrolysis: Investigating the kinetics and mechanisms involved in ester bond cleavage.

- Beta-Adrenergic Blocking Activity: Understanding the pharmacodynamics associated with beta-blockers.

Biology

Research has focused on:

- Cellular Signaling Pathways: Examining how this compound influences cellular responses mediated by beta-adrenergic receptors.

- Ocular Pharmacokinetics: Assessing its absorption and distribution in ocular tissues compared to timolol.

Medicine

The primary medical applications include:

- Ocular Research: Enhancing the delivery of timolol to treat glaucoma effectively. Studies indicate that this compound improves ocular absorption significantly—up to 5.5 times greater than timolol itself—while maintaining comparable systemic absorption levels .

- Drug Formulation Development: Used in developing advanced drug delivery systems aimed at improving therapeutic outcomes in ocular medications.

Ocular Absorption Study

A study conducted on pigmented rabbits demonstrated that lower concentrations of this compound could significantly enhance the therapeutic index by improving ocular absorption while minimizing systemic effects. The study reported a fifteenfold improvement in the ratio of aqueous humor to plasma concentrations when using a lower dose of the prodrug .

Phototoxicity Investigation

A recent study assessed the potential phototoxicity of timolol and its derivatives under UV/VIS irradiation conditions, highlighting safety considerations for ocular applications . The findings indicated varying degrees of cell viability when exposed to different concentrations of timolol, emphasizing the need for careful dosage management in clinical settings.

Mécanisme D'action

Butyryltimolol acts as a prodrug, meaning it is converted into its active form, Timolol, upon administration. The conversion occurs through enzymatic hydrolysis in the eye. Timolol then exerts its effects by blocking beta-adrenergic receptors, reducing the production of aqueous humor in the eye, and thereby lowering intraocular pressure .

Comparaison Avec Des Composés Similaires

Composés similaires

Timolol : La forme active du Butyryltimolol, utilisée directement dans les traitements oculaires.

Lévocabunolol : Un autre bêta-bloqueur utilisé dans le traitement du glaucome.

Betaxolol : Un bêta-bloqueur bêta-1 sélectif utilisé pour des indications similaires.

Unicité du Butyryltimolol

L'unicité du Butyryltimolol réside dans sa pénétration cornéenne accrue par rapport au Timolol. Cette propriété le rend plus efficace pour délivrer le médicament actif au site cible dans l'œil, améliorant ainsi les résultats thérapeutiques .

Activité Biologique

Butyryl timolol, a prodrug of timolol, is primarily recognized for its enhanced ocular penetration and therapeutic efficacy in treating conditions such as glaucoma and infantile hemangiomas. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and research findings.

Overview of this compound

This compound is synthesized to improve the delivery of timolol, a non-selective beta-adrenergic blocker. It enhances the corneal penetration of timolol, making it more effective in ocular applications. The compound is also studied for its effects on cellular signaling pathways involving beta-adrenergic receptors, which play a crucial role in various physiological responses.

This compound functions by hydrolyzing to form timolol upon contact with biological tissues. This conversion allows for localized therapeutic effects while minimizing systemic absorption. The prodrug's lipophilic nature facilitates better skin permeation compared to timolol itself, making it particularly useful in dermatological applications .

Pharmacological Properties

- Beta-Adrenergic Blockade : Like timolol, this compound blocks beta-adrenergic receptors, which can lead to reduced intraocular pressure (IOP) in glaucoma patients.

- Antioxidant Activity : Research indicates that timolol exhibits direct antioxidant properties, protecting endothelial cells from oxidative stress. This activity is hypothesized to contribute to its therapeutic effects against glaucoma .

- Enhanced Skin Penetration : Studies demonstrate that this compound shows superior skin permeation compared to timolol maleate, making it more effective for topical treatments .

Case Studies and Experimental Data

- Ocular Absorption Study :

-

Transdermal Transport Evaluation :

- In vitro and in vivo studies revealed that this compound did not cause skin irritation and exhibited low cytotoxicity while demonstrating enhanced permeation properties compared to timolol maleate. This research supports its use in treating infantile hemangiomas effectively without adverse effects .

- Antioxidant Mechanism :

Table 1: Comparison of Biological Activities

| Property | This compound | Timolol Maleate |

|---|---|---|

| Ocular Absorption | 5.5 times greater | Baseline |

| Skin Permeation | Superior | Standard |

| Cytotoxicity | Low | Moderate |

| Antioxidant Activity | Present | Present |

Table 2: Effects on Endothelial Cells

| Treatment | Cell Viability (%) | Lipid Peroxidation (TBARS) | DNA Oxidative Damage |

|---|---|---|---|

| Control | 100 | Baseline | Baseline |

| Oxidative Stress | 18 | Increased (3-fold) | Increased (64-fold) |

| Timolol | 95 | Increased (1.3-fold) | Increased (3.6-fold) |

Propriétés

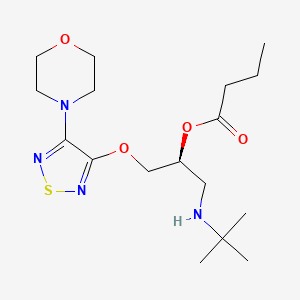

IUPAC Name |

[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4O4S/c1-5-6-14(22)25-13(11-18-17(2,3)4)12-24-16-15(19-26-20-16)21-7-9-23-10-8-21/h13,18H,5-12H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJCFKQCZRWRRM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H](CNC(C)(C)C)COC1=NSN=C1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147580 | |

| Record name | Butyryl timolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106351-79-5 | |

| Record name | Butyryl timolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106351795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyryl timolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.